Ethyl 5-amino-2-methylnicotinate

Descripción general

Descripción

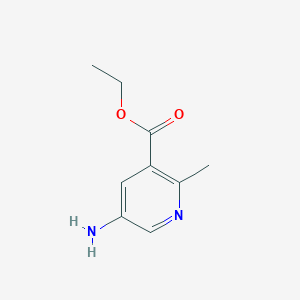

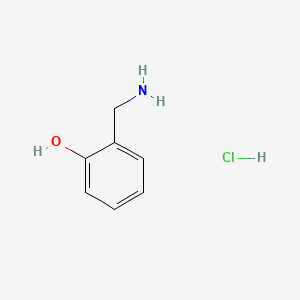

Ethyl 5-amino-2-methylnicotinate, also known as ethyl 5-amino-2-methylpyridine-3-carboxylate, belongs to the family of niacin derivatives. It has a molecular formula of C9H12N2O2 and a molecular weight of 180.2 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3,10H2,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature .Aplicaciones Científicas De Investigación

Synthetic Modifications and Antimicrobial Study

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative similar to Ethyl 5-amino-2-methylnicotinate, has been modified and synthesized for antimicrobial studies. These derivatives showed antimicrobial activities against strains of bacteria and fungi. The study utilized techniques like IR, 1H NMR, 13C NMR, and mass spectral techniques for structural confirmation (Desai, Bhatt, & Joshi, 2019).

Role in Synthesis of AZD1283

Ethyl 6-chloro-5-cyano-2-methylnicotinate, a compound similar to this compound, was used in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This synthesis was scaled up for preclinical and clinical studies (Andersen et al., 2013).

Excited State Intramolecular Proton Transfer

A derivative of this compound, 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester, exhibits excited state intramolecular proton transfer (ESIPT). This derivative is used in the preparation of pyrimidopyrimidines as protein kinase inhibitors. The study explored the photophysics based on steady state and time resolved spectral measurements (Jana, Dalapati, & Guchhait, 2013).

Synthesis of Naphthyridines

Ethyl 2-methylnicotinate, closely related to this compound, was used in a new synthetic process to build up the pyridine ring in the synthesis of 1,6-naphthyridine and related compounds. This process explored reactions involving lactones and amides (Ikekawa, 1958).

Synthesis of Hydroxy Lamine Derivatives

In a study related to this compound, ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride was synthesized. This compound led to the creation of new heterocyclic compounds, highlighting the diverse synthetic applications of nicotinate derivatives (Markova et al., 1970).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Ethyl 5-amino-2-methylnicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD+), where this compound acts as a precursor in the biosynthesis of NAD+. This interaction is crucial for redox reactions in cellular metabolism. Additionally, this compound has been shown to inhibit certain enzymes, such as monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially affecting mood and cognitive functions .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to activate the sirtuin pathway, which is involved in cellular stress responses and longevity. This activation can lead to increased expression of genes associated with stress resistance and metabolic regulation. Moreover, this compound can enhance mitochondrial function, leading to improved energy production and reduced oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific receptors and enzymes, leading to changes in their activity. For example, this compound binds to and inhibits monoamine oxidase, resulting in increased levels of neurotransmitters such as serotonin and dopamine. This inhibition can have various effects on mood and cognitive functions. Additionally, this compound can modulate the activity of sirtuins, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of the sirtuin pathway and enhanced mitochondrial function. These effects can contribute to improved cellular health and longevity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance cognitive function, improve mood, and increase stress resistance. At high doses, this compound can have toxic effects, including liver damage and neurotoxicity. These adverse effects are likely due to the overactivation of certain pathways and the accumulation of toxic metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions, including oxidation and conjugation. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which facilitate the oxidation of this compound to its active metabolites. These metabolites can then participate in further biochemical reactions, including the biosynthesis of NAD+ and other essential cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins. Once inside the cells, this compound can accumulate in specific organelles, such as mitochondria, where it exerts its effects on cellular metabolism. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the mitochondria, where it enhances mitochondrial function and energy production. Additionally, this compound can be found in the nucleus, where it modulates gene expression by interacting with transcription factors and other regulatory proteins. The localization of this compound is directed by specific targeting signals and post-translational modifications that guide it to its functional compartments .

Propiedades

IUPAC Name |

ethyl 5-amino-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBDHBPFSJDKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623302 | |

| Record name | Ethyl 5-amino-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60390-42-3 | |

| Record name | Ethyl 5-amino-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1343844.png)

![Furo[2,3-c]pyridin-5-ylmethanol](/img/structure/B1343845.png)

![Furo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1343846.png)

![2-[(4-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B1343864.png)